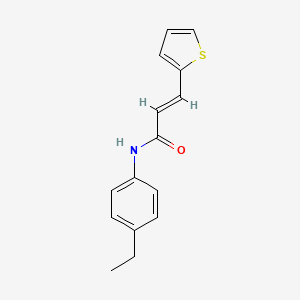
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAA belongs to the class of acrylamides, which are widely used as precursors in the synthesis of various polymers and copolymers. In recent years, ETAA has been studied extensively for its promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the proliferation and inducing apoptosis of cancer cells. Inflammation is a common feature of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has demonstrated potent antimicrobial activity against a wide range of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it acts through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This compound also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. This compound also reduces the production of ROS and NO, which are involved in the inflammatory response. The antimicrobial activity of this compound has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial activity. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in different experimental setups. In addition, the solubility of this compound in aqueous solutions is limited, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of this compound-based drugs for cancer and inflammation. The mechanism of action of this compound needs to be further elucidated to optimize its use as a therapeutic agent. In addition, the potential for drug resistance needs to be investigated. Another area of interest is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Furthermore, the antimicrobial activity of this compound needs to be further investigated to determine its potential as a new class of antibiotics. Finally, the use of this compound in combination with other drugs or therapies needs to be explored to determine its potential synergistic effects.
Conclusion
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. The synthesis method of this compound is relatively simple, and its low toxicity and broad-spectrum antimicrobial activity make it suitable for use in various experimental setups. However, further research is needed to optimize its use as a therapeutic agent and to investigate its potential as a new class of antibiotics.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-ethylphenylamine with 2-thienylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYEWGTWLPWRL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

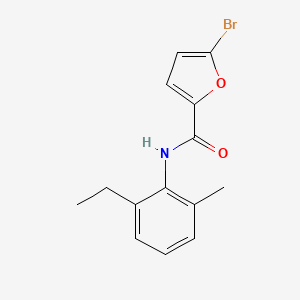

![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

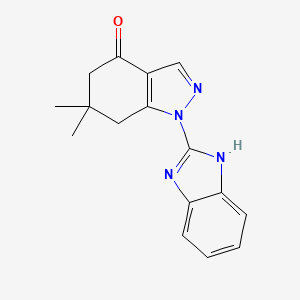
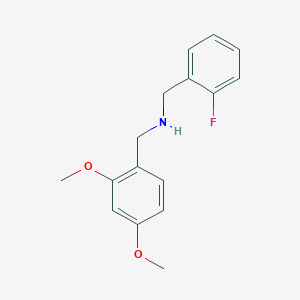
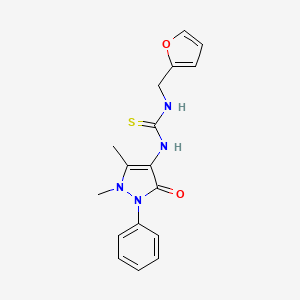
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)